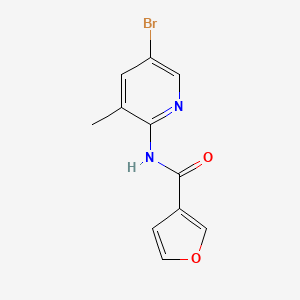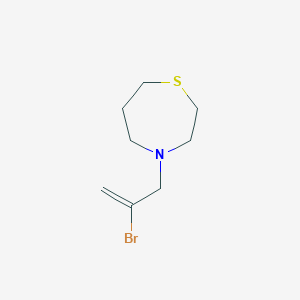![molecular formula C14H18N4O2 B7631090 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine, also known as MMOM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMOM is a heterocyclic compound that belongs to the oxadiazole family and is synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine in lab experiments is its potential as a therapeutic agent. It has been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine in lab experiments is its toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine. One potential direction is the development of new cancer treatments based on the antitumor activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine. Another potential direction is the development of new antibiotics based on the antimicrobial activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is synthesized through a series of chemical reactions and has been shown to have antitumor and antimicrobial activity. While it has potential as a therapeutic agent, its toxicity may limit its use in lab experiments. Further research is needed to fully understand the mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine involves a series of chemical reactions that start with the reaction of 2-methyl-3-(trifluoromethyl)pyridine with ethyl 2-bromoacetate to produce 2-methyl-3-(trifluoromethyl)pyridin-4-yl ethylacetate. This compound is then reacted with hydrazine hydrate to produce 2-methyl-3-(trifluoromethyl)pyridin-4-yl hydrazine. The final step involves the reaction of 2-methyl-3-(trifluoromethyl)pyridin-4-yl hydrazine with 3-chloro-1,2,4-oxadiazole to produce 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine.
Applications De Recherche Scientifique
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine has been the subject of scientific research due to its potential applications in various fields. One of the main areas of interest is its potential as a therapeutic agent. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-12(4-3-5-15-10)8-18-6-7-19-9-13(18)14-16-11(2)17-20-14/h3-5,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBCYHEDQAYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN2CCOCC2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)

![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
